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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel derivatives of Anthranil (2,1-

benzisoxazole), a privileged heterocyclic scaffold in medicinal chemistry. This document details

modern synthetic methodologies, presents quantitative biological activity data, outlines detailed

experimental protocols, and visualizes key pathways and workflows to support ongoing

research and development efforts in this promising area.

Synthesis of Novel 3-Aryl Anthranil Derivatives
The functionalization of the anthranil core, particularly at the C3 position, has been a key

strategy in developing new chemical entities. A highly effective and practical method for

synthesizing 3-aryl anthranils is the Trifluoromethanesulfonic anhydride (Tf₂O)-mediated

formal oxidative cross-coupling of readily available anthranils with simple arenes. This

approach proceeds via an electrophilic aromatic substitution (EAS) strategy under mild, metal-

free conditions.

Quantitative Data: Synthesis of 3-Aryl Anthranils
The Tf₂O-mediated protocol demonstrates broad substrate scope, accommodating a variety of

electron-rich arenes and substituted anthranils, delivering products in good to excellent yields.
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Entry Anthranil (1) Arene (2) Product (3) Yield (%)

1
Benzo[c]isoxazol

e
Anisole

3-(4-

methoxyphenyl)b

enzo[c]isoxazole

81

2
Benzo[c]isoxazol

e
Toluene

3-(p-

tolyl)benzo[c]isox

azole

76

3
Benzo[c]isoxazol

e
Naphthalene

3-(naphthalen-1-

yl)benzo[c]isoxaz

ole

85

4
Benzo[c]isoxazol

e
Phenol

4-

(benzo[c]isoxazol

-3-yl)phenol

72

5

5-

Chlorobenzo[c]is

oxazole

Anisole

5-chloro-3-(4-

methoxyphenyl)b

enzo[c]isoxazole

88

6

5-

(Trifluoromethyl)

benzo[c]isoxazol

e

Anisole

3-(4-

methoxyphenyl)-

5-

(trifluoromethyl)b

enzo[c]isoxazole

78

7

6-

Fluorobenzo[c]is

oxazole

1,3-

Dimethoxybenze

ne

6-fluoro-3-(2,4-

dimethoxyphenyl

)benzo[c]isoxazol

e

82

Experimental Protocol: General Procedure for Tf₂O-
Mediated Synthesis of 3-Aryl Anthranils
This protocol is representative of the synthesis of 3-aryl anthranils via electrophilic aromatic

substitution.

Materials:
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Substituted Benzo[c]isoxazole (1.0 equiv)

Arene (1.2 equiv)

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

Standard laboratory glassware and magnetic stirrer

Argon or Nitrogen atmosphere setup

Procedure:

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the

substituted benzo[c]isoxazole (0.2 mmol, 1.0 equiv) and anhydrous DCE (1.0 mL).

Cool the resulting solution to -20°C using a suitable cooling bath.

Add trifluoromethanesulfonic anhydride (Tf₂O) (0.22 mmol, 1.1 equiv) dropwise to the stirred

solution.

After the addition of Tf₂O, add the arene (0.24 mmol, 1.2 equiv) to the reaction mixture.

Allow the reaction mixture to slowly warm to room temperature and continue stirring for

approximately 5 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Extract the aqueous layer with dichloromethane (3 x 10 mL).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure.
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Purify the crude residue by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl anthranil product.

Visualization: Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent

derivatization of the anthranil scaffold.

Synthesis of 3-Aryl Anthranil

Further Derivatization

Anthranil 
 (2,1-Benzisoxazole)

Tf₂O Activation Arene

Electrophilic Aromatic
Substitution (EAS)

Purified 3-Aryl Anthranil

Reductive Ring Opening Cycloaddition Reactions

2-Aminodiaryl Ketones
(e.g., NSAID precursors)

Nitrogen-Rich Heterocycles
(e.g., Benzodiazepines)

Click to download full resolution via product page

General workflow for synthesis and derivatization of anthranils.
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Pharmacological Applications of Novel Anthranil
Derivatives
Recent studies have highlighted the potential of 2,1-benzisoxazole derivatives in various

therapeutic areas, including neurodegenerative diseases and inflammation.

Novel Anthranil Derivatives as Monoamine Oxidase
(MAO) Inhibitors
A series of novel 2,1-benzisoxazole derivatives have been synthesized and evaluated as

inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B),

enzymes critical in the catabolism of monoamine neurotransmitters. Dysregulation of these

enzymes is implicated in depression and neurodegenerative disorders like Parkinson's disease.

Several synthesized 2,1-benzisoxazole derivatives demonstrated potent and selective inhibition

of MAO-B.[1]

Compound
Substitution
Pattern

MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM)

7a
3-(4-chlorophenyl)-5-

nitro
> 100 0.017

7b
3-(4-bromophenyl)-5-

nitro
> 100 0.098

3l 3-(2-naphthyl) 5.35 1.89

5 Bis-anthranil 3.29 0.99

Selegiline (Positive Control) 10.5 0.011

Clorgyline (Positive Control) 0.006 2.51

This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of

compounds against human MAO-A and MAO-B.[2][3]

Materials:
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Recombinant human MAO-A and MAO-B enzymes

Kynuramine (substrate)

Test compounds and positive controls (e.g., Selegiline, Clorgyline) dissolved in DMSO

Phosphate buffer (e.g., 100 mM, pH 7.4)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO. A typical final assay concentration

range is 0.1 nM to 100 µM.

In the wells of a 96-well plate, add 50 µL of phosphate buffer.

Add 2 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

Add 25 µL of either MAO-A or MAO-B enzyme solution (pre-diluted in phosphate buffer) to

the wells.

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the

enzyme.

Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution (pre-

warmed to 37°C).

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 75 µL of 1 M NaOH.

Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with an

excitation wavelength of ~310-340 nm and an emission wavelength of ~380-400 nm.
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Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC₅₀ value by non-linear regression analysis.

This diagram illustrates the metabolic role of MAO enzymes and the mechanism of their

inhibition by novel anthranil derivatives.
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Inhibition of MAO by novel anthranil derivatives.

Anthranil-Derived Structures as Anti-inflammatory
Agents
The anthranil scaffold is a precursor to established non-steroidal anti-inflammatory drugs

(NSAIDs). Proquazone is a non-acidic quinazolinone derivative, synthesized from an anthranil
intermediate, that exhibits potent anti-inflammatory properties.[2]

Like most NSAIDs, the mechanism of action for proquazone involves the inhibition of

cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition prevents the

conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation,

pain, and fever.

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and

their inhibition by anthranil-derived drugs.
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Inhibition of the COX pathway by anthranil-derived NSAIDs.

Emerging Anticancer and Antimicrobial Potential
While the 2,1-benzisoxazole (anthranil) scaffold has been explored for various biological

activities, the precise molecular mechanisms for its anticancer and antimicrobial effects are still

under active investigation. Screening studies have identified 3-substituted-2,1-benzisoxazoles

with promising antiplasmodial and antifungal activity.[5]
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It is noteworthy that the closely related 1,2-benzisoxazole isomer has been more extensively

studied in this regard. For this related scaffold, proposed anticancer mechanisms include the

inhibition of critical enzymes such as histone deacetylases (HDACs) and topoisomerase II.[6][7]

These targets represent plausible areas of investigation for novel anthranil derivatives as well,

though further research is required to confirm these mechanisms for the 2,1-benzisoxazole

isomer.

Conclusion and Future Directions
The anthranil (2,1-benzisoxazole) core is a versatile and valuable scaffold for the development

of novel therapeutic agents. Modern synthetic methods, such as the Tf₂O-mediated C-H

arylation, provide efficient access to a wide array of derivatives. Recent research has

successfully identified novel anthranil derivatives with potent and selective MAO-B inhibitory

activity, highlighting their potential in treating neurodegenerative diseases. Furthermore, the

established clinical use of anthranil-derived drugs like proquazone underscores the

therapeutic viability of this chemical class.

Future research should focus on elucidating the specific mechanisms of action for the observed

anticancer and antimicrobial activities of 2,1-benzisoxazole derivatives. Structure-activity

relationship (SAR) studies, guided by computational modeling and a broader range of

biological assays, will be crucial in optimizing lead compounds for improved potency, selectivity,

and pharmacokinetic properties. The continued exploration of this privileged scaffold holds

significant promise for the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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